Kallidin (human, bovine) 3acoh 4H2O

描述

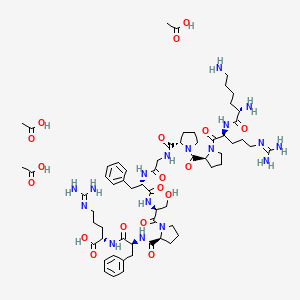

Kallidin (human, bovine) 3acoh 4H2O is a bioactive kinin formed in response to injury from kininogen precursors through the action of kallikreins . It is a decapeptide with the sequence H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH . This compound is identical to bradykinin with an additional lysine residue at the N-terminal end and signals through the bradykinin receptor .

准备方法

Synthetic Routes and Reaction Conditions

Kallidin is released from kininogen by the action of tissue kallikrein. At low pH values (around 6), porcine pancreatic β-kallikrein B attacks the C-terminal Arg bond of the kinin moiety in bovine high molecular weight kininogen . The intermediate Arg-cleaved kininogen is then further cleaved at the aminoterminal Met-Lys bond to release kallidin . At higher pH values (7.6 to 9), both the Met and Arg bonds are hydrolyzed in one enzyme-substrate complex .

Industrial Production Methods

Industrial production of kallidin involves the use of recombinant DNA technology to produce tissue kallikrein, which is then used to cleave kininogen to release kallidin . The process is carried out under controlled conditions to ensure the purity and activity of the final product .

化学反应分析

Types of Reactions

Kallidin undergoes various types of chemical reactions, including:

Oxidation: Kallidin can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.

Reduction: Reduction reactions can occur at the disulfide bonds within the peptide structure.

Substitution: Amino acid residues within kallidin can be substituted with other amino acids to study the structure-activity relationship.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and other reactive oxygen species are commonly used for oxidation reactions.

Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used for reduction reactions.

Substitution: Site-directed mutagenesis is used to substitute amino acid residues within the peptide.

Major Products Formed

Oxidation: Oxidized kallidin peptides.

Reduction: Reduced kallidin peptides with cleaved disulfide bonds.

Substitution: Mutant kallidin peptides with substituted amino acid residues.

科学研究应用

Scientific Research Applications

Kallidin has a wide range of applications across various fields:

Biochemistry and Molecular Biology

- Peptide Synthesis : Kallidin serves as a model peptide for studying peptide synthesis and modification processes. Its structure allows researchers to explore the effects of different amino acid substitutions on biological activity.

- Kinin-Kallikrein System Studies : Researchers investigate the role of kallidin in the kinin-kallikrein system, which is crucial for understanding blood pressure regulation, inflammation, and pain pathways. This system's dysregulation is linked to various diseases, making kallidin a target for therapeutic interventions .

Pharmacology

- Therapeutic Applications : Kallidin's ability to induce vasodilation and modulate pain makes it a candidate for treating conditions such as hypertension, inflammatory disorders, and pain management .

- Drug Development : Kallidin is used in developing peptide-based drugs targeting the kallikrein-kinin system. Its interactions with bradykinin receptors are being studied to identify new drug candidates for various diseases, including hereditary angioedema and diabetic retinopathy .

Clinical Research

- Pathophysiology Investigations : Recent studies have explored the role of kallidin in diseases such as COVID-19 by analyzing its levels in patients and correlating them with disease severity. The activation of bradykinin receptors can lead to complications such as pulmonary edema, making kallidin a focus for understanding disease mechanisms .

Case Study 1: Kallidin in Hypertension Management

A study investigated the effects of kallidin on blood pressure regulation in hypertensive animal models. The administration of kallidin resulted in significant reductions in systolic blood pressure, demonstrating its potential as a therapeutic agent for managing hypertension .

Case Study 2: Role in Inflammatory Diseases

Research highlighted the elevated levels of kallidin in patients with chronic inflammatory conditions. The correlation between high kallidin levels and disease severity suggests that targeting this peptide could provide new therapeutic avenues for managing inflammation-related disorders .

作用机制

Kallidin exerts its effects by binding to bradykinin receptors, specifically the bradykinin B2 receptor and the inducible bradykinin B1 receptor . Upon binding, kallidin activates intracellular signaling pathways that lead to vasodilation, increased vascular permeability, and the release of inflammatory mediators . This results in the regulation of blood pressure, inflammation, and pain .

相似化合物的比较

Similar Compounds

Bradykinin: Kallidin is identical to bradykinin with an additional lysine residue at the N-terminal end.

Des-Arg^9-bradykinin: A metabolite of bradykinin that acts on the bradykinin B1 receptor.

Lys-bradykinin: Another kinin peptide with similar biological activities.

Uniqueness of Kallidin

Kallidin’s uniqueness lies in its additional lysine residue, which enhances its binding affinity to bradykinin receptors and its biological activity . This makes kallidin a potent mediator in the kinin-kallikrein system with significant effects on blood pressure regulation, inflammation, and pain .

生物活性

Kallidin, also known as lysyl-bradykinin, is a bioactive peptide that plays a crucial role in the kallikrein-kinin system (KKS), which is involved in various physiological processes including vasodilation, inflammation, and pain modulation. This article explores the biological activity of kallidin, particularly its mechanisms of action, receptor interactions, and potential therapeutic implications.

Overview of Kallidin

Kallidin is derived from low molecular weight kininogen through the enzymatic action of tissue kallikrein. It differs from bradykinin by an additional N-terminal lysine residue. Both peptides are potent activators of bradykinin receptors (B1R and B2R), which are G protein-coupled receptors (GPCRs) that mediate their biological effects.

Kallidin exerts its biological effects primarily through the activation of B1 and B2 receptors:

- B2 Receptor Activation : Kallidin binds to B2 receptors, leading to vasodilation and increased vascular permeability. This receptor is constitutively expressed in many tissues and mediates the acute effects of kinins.

- B1 Receptor Activation : The B1 receptor is upregulated in response to inflammation and is involved in the chronic effects of kinins, such as pain and inflammatory responses.

Table 1: Comparison of Kallidin and Bradykinin

| Property | Kallidin (Lys-BK) | Bradykinin (BK) |

|---|---|---|

| Structure | Lys-Arg-Pro-Pro-Gly-Phe-Arg | Arg-Pro-Pro-Gly-Phe-Arg |

| N-terminal Residue | Lysine | Arginine |

| Receptor Affinity | High for B2R | High for B2R |

| Biological Effects | Vasodilation, inflammation | Vasodilation, pain |

Vasodilation

Kallidin induces vasodilation by stimulating endothelial cells to release nitric oxide (NO) and prostacyclin, leading to relaxation of smooth muscle cells in blood vessels. Studies have shown that kallidin's action on B2 receptors significantly increases blood flow in various tissues .

Inflammation

Kallidin plays a role in inflammatory responses by increasing vascular permeability and promoting leukocyte migration to sites of injury or infection. It has been shown to enhance the release of pro-inflammatory cytokines and chemokines .

Pain Modulation

Kallidin is implicated in pain signaling pathways. Its activation of B1 receptors has been associated with the sensation of pain, particularly in inflammatory conditions. Research indicates that blocking these receptors can reduce pain sensitivity .

Case Studies

- Vasodilatory Effects in Human Subjects : A clinical study demonstrated that administration of kallidin resulted in significant increases in forearm blood flow compared to baseline measurements. This effect was mediated through B2 receptor activation .

- Role in Pain Management : In a rodent model of neuropathic pain, kallidin administration led to heightened pain responses, which were mitigated by selective B1 receptor antagonists. This suggests its potential role as a target for pain management therapies .

Research Findings

Recent studies utilizing cryo-electron microscopy have elucidated the structural basis for the binding of kallidin to its receptors. These findings highlight specific interactions between the peptide and receptor domains that facilitate receptor activation and downstream signaling pathways .

属性

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O12.3C2H4O2/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62;3*1-2(3)4/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64);3*1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-,44-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZIJNSHLOKPMN-FFSBHOBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H97N17O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-10-9 | |

| Record name | Bradykinin, N2-l-lysyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。